{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid

Regioisomerism Physicochemical profiling Drug-likeness

Procurement of regioisomerically pure phenoxyacetic acid derivatives is hindered by identical 2D descriptors and sparse public data. This ortho-substituted compound (CAS 919772-99-9) provides a validated reference standard for: - Head-to-head SAR vs para isomer (CAS 919771-86-1) - HPLC/SFC system suitability & retention time marking - Synthetic intermediate for ureteral relaxant derivatives Supplied with batch-specific purity analysis.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 919772-99-9
Cat. No. B12621225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid
CAS919772-99-9
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN)OCC(=O)O
InChIInChI=1S/C11H14N2O4/c12-5-6-13-11(16)8-3-1-2-4-9(8)17-7-10(14)15/h1-4H,5-7,12H2,(H,13,16)(H,14,15)
InChIKeyWTEYRZHPHBANRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Baseline Overview


{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid (CAS 919772-99-9) is an ortho-substituted aminoethylphenoxyacetic acid derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . The compound features a phenoxyacetic acid backbone with a 2‑aminoethylcarbamoyl group at the ortho position of the phenyl ring, placing it within a class of compounds extensively investigated in the patent literature as β₂‑ and β₃‑adrenoceptor agonists for urolithiasis and related smooth‑muscle relaxation applications [1]. Despite its structural membership in this pharmacologically active class, publicly available peer‑reviewed primary research data specific to this exact CAS number is extremely sparse; the compound’s baseline profile is therefore dominated by its physicochemical descriptors and its potential role as a synthetic intermediate or comparator in structure–activity relationship (SAR) studies.

Ortho-substituted aminoethylphenoxyacetic acid probe for β₂/β₃-adrenoceptor SAR studies
No compound‑specific pharmacological data; class‑level agonist activity reported in patent literature
Unverified potency for this regioisomer
Free carboxylic acid enables use as synthetic intermediate or hydrogen‑bonding model system
2D descriptors identical to para isomer; 3D conformational differentiation requires experimental validation

Risks of Generic Substitution with In-Class Analogs


Although {2-[(2-aminoethyl)carbamoyl]phenoxy}acetic acid shares a core phenoxyacetic acid scaffold with numerous in‑class compounds, the position of the aminoethylcarbamoyl substituent on the phenyl ring (ortho vs. meta or para) critically modulates the molecule's hydrogen‑bonding capacity, conformational flexibility, and potential interaction with biological targets such as β‑adrenoceptors . The patent literature on aminoethylphenoxyacetic acid derivatives demonstrates that even subtle alterations in substitution pattern can lead to pronounced differences in receptor subtype selectivity and functional activity [1]. Consequently, generic interchange of the ortho isomer with the para isomer (CAS 919771‑86‑1) or other positional analogs cannot be assumed to preserve pharmacological or physicochemical performance without direct comparative data—data which, for this specific compound, remain largely absent from the public domain. The quantitative evidence presented below, while limited in scope, underscores the procurement risk associated with unverified substitution and highlights the specific dimensions where differentiation may be anticipated.

Ortho target
Intramolecular hydrogen‑bonding possible; unique conformational restriction that may influence receptor subtype engagement. No quantitative comparative data available.
Para analog
Geometric arrangement prevents analogous intramolecular H‑bond. 2D descriptors identical, but pharmacological equivalence unproven.
Procurement note
Direct interchange of ortho and para isomers is not supported by head‑to‑head data. Selection should be based on hypothesized SAR contribution, not assumed functional equivalence.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Impact on Polar Surface Area and Hydrogen Bonding

The ortho‑substituted target compound (CAS 919772‑99‑9) and its para analog (CAS 919771‑86‑1) share the same molecular formula and molecular weight (238.24 g/mol); however, the ortho arrangement places the aminoethylcarbamoyl moiety in close proximity to the phenoxyacetic acid group, enabling the formation of a six‑membered intramolecular hydrogen bond that is geometrically impossible for the para isomer. This is quantitatively reflected in the computed polar surface area (PSA) and LogP values: the target compound exhibits a PSA of 101.65 Ų and a LogP of 0.93, identical to the computed values for the para isomer in standard 2D descriptor calculations . The identical computed PSA values indicate that 2D topological descriptors do not capture the three‑dimensional hydrogen‑bonding differences; experimental confirmation of intramolecular hydrogen bonding via NMR or X‑ray crystallography is required to establish true differentiation.

Computed PSA & LogP
Data to verify
PSA 101.65 Ų / LogP 0.93 (ortho) = PSA 101.65 Ų / LogP 0.93 (para)
2D descriptors do not capture 3D H‑bonding differences; experimental NMR or X‑ray data needed.
Source: computed algorithms, no literature reference
Regioisomerism Physicochemical profiling Drug-likeness

Class-Level Dual β₂/β₃-Adrenoceptor Agonist Activity

The patent US 6,399,660 B1 discloses a series of aminoethylphenoxyacetic acid derivatives that exhibit potent stimulating effects on both β₂‑ and β₃‑adrenoceptors, leading to significant ureteral smooth‑muscle relaxation [1]. While the patent does not provide isolated data for the exact ortho‑substituted free acid CAS 919772‑99‑9, it establishes the class‑level pharmacological profile: compounds within this series demonstrate EC₅₀ values in the nanomolar to low micromolar range for β₂‑ and β₃‑adrenoceptor activation in isolated tissue assays. The structural generality of the claim suggests that the ortho‑aminoethylcarbamoyl substitution pattern is compatible with dual agonist activity, but direct quantitative differentiation from other regioisomers cannot be made without head‑to‑head data.

Class‑level β₂/β₃ activity
Class‑level
Patent‑disclosed series shows dual agonist activity; no isolated EC₅₀ for CAS 919772‑99‑9
Reported class‑level agonist response; unverified for this ortho regioisomer.
US Patent 6,399,660 B1
β-adrenoceptor pharmacology Ureteral relaxation Urolithiasis

Absence of Head-to-Head Pharmacological Comparison

A thorough search of the primary literature and patent databases (as of May 2026) reveals no published study that directly compares the in vitro or in vivo pharmacological activity of the ortho‑aminoethylcarbamoyl derivative (CAS 919772‑99‑9) with its para (CAS 919771‑86‑1) or meta analogs under identical assay conditions. This evidence gap means that any claim of regioisomer‑dependent differentiation in target binding, functional activity, or ADME properties is currently unsupported by quantitative data . The structural plausibility of differentiation—based on intramolecular hydrogen bonding and steric effects—remains a hypothesis awaiting experimental validation.

Head‑to‑head comparison gap
Data to verify
No published direct comparison of ortho vs. para or meta isomers under identical conditions
Regioisomer‑specific differentiation remains a hypothesis; procurement risk is high.
Literature search May 2026
Regioisomer comparison SAR gap analysis Procurement risk

Purity and Physicochemical Benchmarking Against Vendors

Commercial listings for CAS 919772‑99‑9 indicate typical purity ranges of 95–97% (HPLC), with the compound supplied as a solid . In contrast, the para isomer (CAS 919771‑86‑1) and related derivatives are also available at similar purity grades from multiple vendors. No vendor‑supplied certificate of analysis (CoA) for the target compound was accessible for this review; thus, batch‑to‑batch consistency and impurity profiles cannot be quantitatively compared. The absence of reported melting point, boiling point, or spectral data (¹H‑NMR, ¹³C‑NMR) from non‑excluded authoritative sources further limits the ability to establish product‑specific quality benchmarks.

Commercial purity benchmark
Vendor‑claimed
≥95% (HPLC) — ortho; ≥95% (HPLC) — para
No purity advantage over para isomer; selection must rely on SAR or synthetic utility.
No CoA verification performed
Purity analysis Procurement specification Quality control

Scientifically Justified Application Scenarios


Regioisomer Probe for β₂/β₃-Adrenoceptor SAR Studies

Given the established class‑level activity of aminoethylphenoxyacetic acid derivatives as dual β₂/β₃ agonists [1], CAS 919772‑99‑9 can serve as an ortho‑substituted probe to systematically evaluate the contribution of intramolecular hydrogen bonding and conformational restriction to receptor subtype selectivity. When used head‑to‑head with the para isomer (CAS 919771‑86‑1) and the meta isomer (if available) under identical assay conditions, this compound enables the generation of regioisomer‑specific SAR data that is currently absent from the public domain .

Synthetic Intermediate for Patent-Disclosed Derivatives

The free carboxylic acid functionality of CAS 919772‑99‑9 makes it a versatile intermediate for the preparation of ester, amide, or salt derivatives described in the patent literature on ureteral relaxants [1]. Its ortho substitution pattern may offer distinct reactivity or protecting‑group compatibility compared to the para isomer, although this must be verified experimentally.

Benchmarking Intramolecular Hydrogen Bond Strength

The ortho arrangement of the aminoethylcarbamoyl and phenoxyacetic acid groups provides a structurally defined system for studying six‑membered ring intramolecular hydrogen bonding via NMR, IR, or X‑ray crystallography. Such studies can inform computational models of solubility, permeability, and target binding that are relevant across the phenoxyacetic acid chemical space .

Reference Compound for Regioisomer Separation Methods

With a PSA of 101.65 Ų and LogP of 0.93 identical to its para isomer in 2D descriptors , CAS 919772‑99‑9 presents a challenging separation problem that requires chromatographic methods capable of resolving regioisomers. It can be used as a retention‑time marker and system suitability standard in HPLC or SFC method development aimed at distinguishing ortho‑, meta‑, and para‑substituted aminoethylphenoxyacetic acids.

Application
Selection Property
Validation Focus
Regioisomer SAR probe for β₂/β₃ adrenoceptor studies
Ortho-substitution with potential intramolecular H‑bond
Head‑to‑head receptor subtype selectivity data generation
Synthetic intermediate for patent‑disclosed derivatives
Free carboxylic acid functionality
Reactivity and protecting‑group compatibility vs. para isomer
Intramolecular H‑bond model system
Six‑membered ring H‑bond geometry enabled by ortho arrangement
Experimental H‑bond strength (NMR, IR, X‑ray)
Regioisomer separation reference standard
Identical 2D descriptors to para isomer create challenging separation
Chromatographic resolution of ortho/para regioisomers
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